molecular formula C16H18 B1293781 1,2-Di-p-tolylethane CAS No. 538-39-6

1,2-Di-p-tolylethane

Cat. No. B1293781
CAS RN: 538-39-6
M. Wt: 210.31 g/mol
InChI Key: XCCQFUHBIRHLQT-UHFFFAOYSA-N
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Patent
US06369254B1

Procedure details

200 ml of anhydrous tetrahydrofuran (THF), 3.35 g (0.138 mol) of Mg turnings and a crystal of I2 were placed in a 500-ml three-necked round-bottomed flask equipped with a 100-ml dropping funnel, thermometer and reflux condenser. Then a solution of 35.15 g (0.25 mol) of α-chloro-p-xylene in 50 ml of anhydrous THF was added drop by drop. Heating was required to start the reaction, then self-heating was observed. After 3 hours, all of the Mg had dissolved. The reaction mixture was kept under reflux for 3 hours, then left to rest for one night. All the THF was evaporated at reduced pressure and the residue was treated with a mixture of 150 ml of hexane and 150 ml of 10% HCl. The organic phase was separated, washed with aqueous NaCl (3 times) and dried over Na2SO4. After evaporating the solvent, white crystals were isolated, and these were dried under vacuum at 70° C. 24.3 g of 1,2-di-p-tolylethane was obtained (yield: 92.4%).
Quantity
35.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
3.35 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
92.4%

Identifiers

REACTION_CXSMILES
II.Cl[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1>O1CCCC1>[C:8]1([CH3:11])[CH:9]=[CH:10][C:5]([CH2:4][CH2:11][C:8]2[CH:9]=[CH:10][C:5]([CH3:4])=[CH:6][CH:7]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
35.15 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Mg
Quantity
3.35 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a 100-ml
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
self-heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to rest for one night
CUSTOM
Type
CUSTOM
Details
All the THF was evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with a mixture of 150 ml of hexane and 150 ml of 10% HCl
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with aqueous NaCl (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
CUSTOM
Type
CUSTOM
Details
white crystals were isolated
CUSTOM
Type
CUSTOM
Details
these were dried under vacuum at 70° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)CCC1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.3 g
YIELD: PERCENTYIELD 92.4%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.